

Basic chemical properties and solubility of Silibinin in different solvents

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Compound of Interest

Compound Name: *Silibinin*

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Silibinin: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silibinin, a key bioactive constituent of silymarin extracted from the seeds of the milk thistle plant (*Silybum marianum*), has garnered significant scientific interest for its therapeutic potential. It is a flavonolignan, existing as a mixture of two diastereomers, silybin A and silybin B.[1] This technical guide provides an in-depth overview of the fundamental chemical properties and solubility characteristics of **silibinin**, crucial for its application in research and drug development.

Core Chemical Properties

Silibinin is a polyphenolic molecule with a complex structure that dictates its chemical behavior and biological activity. A summary of its core chemical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₂ O ₁₀	[1] [2] [3] [4]
Molecular Weight	482.44 g/mol	
CAS Number	22888-70-6	
Appearance	White-like or pale yellow crystalline powder	
Melting Point	158-167 °C (range observed across sources)	
pKa	5-OH: 6.637-OH: 7.7 - 7.9520-OH: 11.0	
logP (Octanol-Water)	1.41	

Solubility Profile

The solubility of **silibinin** is a critical factor influencing its bioavailability and formulation development. It is characterized by its poor aqueous solubility and preference for polar aprotic solvents.

Solvent	Solubility	Reference(s)
Water	Practically insoluble (~50 µg/mL)	
Ethanol	Poorly soluble (~0.1 mg/mL)	
Methanol	Poorly soluble	
Dimethyl Sulfoxide (DMSO)	≥20 mg/mL, up to 96-260 mg/mL	
Acetone	Soluble (≥20 mg/mL)	
Dimethylformamide (DMF)	Soluble (≥20 mg/mL)	
Chloroform	Insoluble/Slightly soluble	
Petroleum Ether	Insoluble	
Oils (e.g., Castor, Sunflower)	Soluble (e.g., ~0.67 mg/g in castor oil)	
Aqueous Buffers (Basic pH)	Increased solubility with increasing pH	

Experimental Protocols

Accurate determination of the chemical and physical properties of **silibinin** is essential for quality control and formulation studies. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of **silibinin** in a specific solvent.

Materials:

- **Silibinin** powder

- Solvent of interest (e.g., water, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or incubator with shaking capabilities
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
- Syringe filters (0.45 μm)

Procedure:

- Add an excess amount of **silibinin** powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
- Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the vials to further separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μm syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **silibinin** in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
- Calculate the original solubility in the solvent, accounting for the dilution factor.

Quantification of Silibinin using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of **silibinin**.

Objective: To determine the concentration of **silibinin** in a solution.

Instrumentation and Conditions (Example):

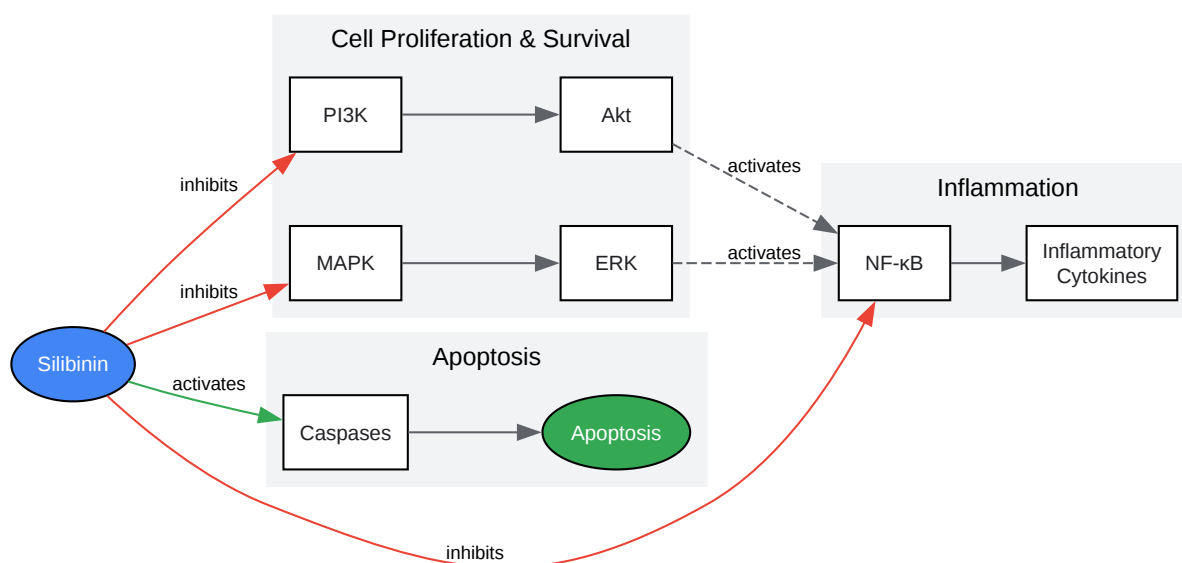
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., methanol or acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 288 nm.
- Injection Volume: 10-20 μ L.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **silibinin** of known concentrations in a suitable solvent (e.g., methanol).
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the prepared sample solution (from the solubility experiment or other source) into the HPLC system.
- Quantification: Determine the peak area of **silibinin** in the sample chromatogram and use the calibration curve to calculate the concentration.

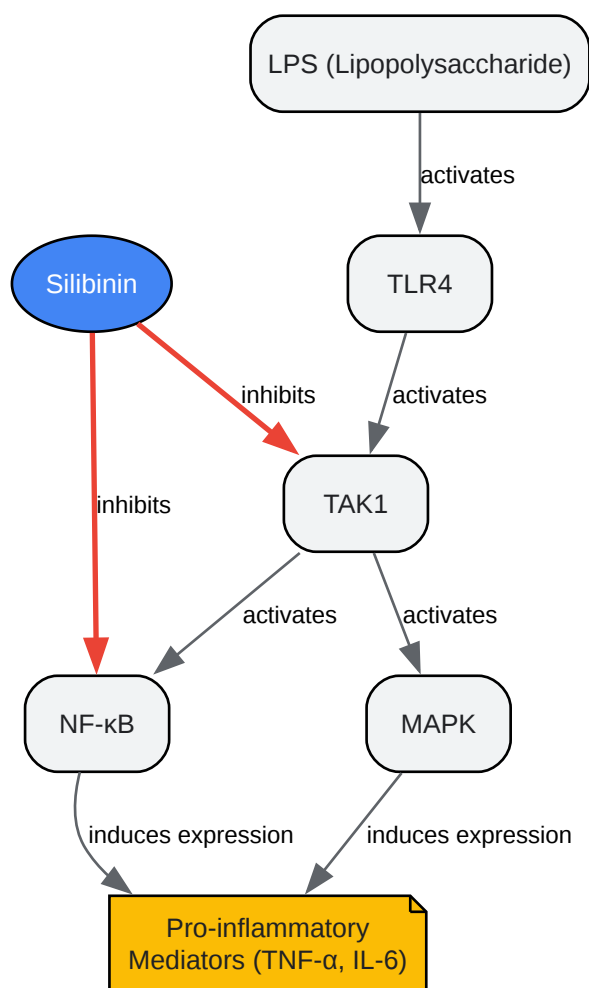
Key Signaling Pathways Modulated by Silibinin

Silibinin exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action in different therapeutic areas, such as cancer and inflammation.



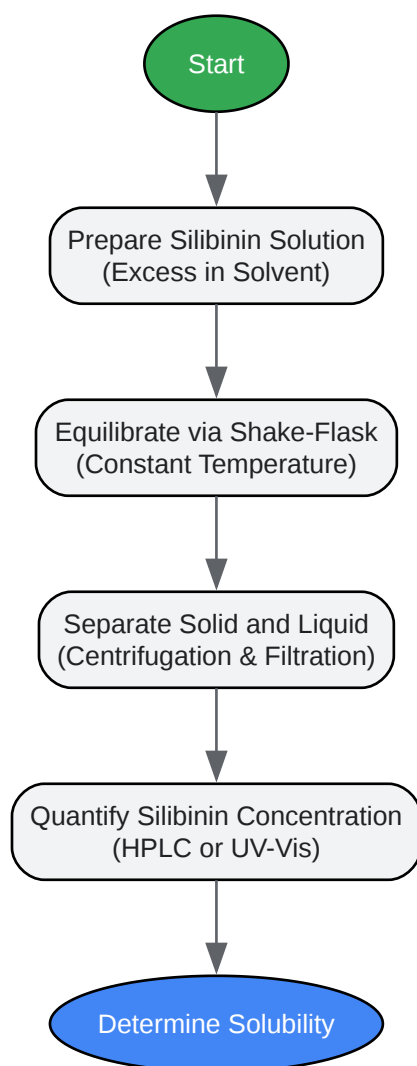
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Caption: **Silibinin's** multifaceted anti-cancer activity.



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Caption: **Silibinin's** anti-inflammatory mechanism.



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Caption: Workflow for solubility determination.

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